4-acetamido-N-propylbenzamide

CAS No.:

Cat. No.: VC10142369

Molecular Formula: C12H16N2O2

Molecular Weight: 220.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16N2O2 |

|---|---|

| Molecular Weight | 220.27 g/mol |

| IUPAC Name | 4-acetamido-N-propylbenzamide |

| Standard InChI | InChI=1S/C12H16N2O2/c1-3-8-13-12(16)10-4-6-11(7-5-10)14-9(2)15/h4-7H,3,8H2,1-2H3,(H,13,16)(H,14,15) |

| Standard InChI Key | HUHIIBPKBXASGB-UHFFFAOYSA-N |

| SMILES | CCCNC(=O)C1=CC=C(C=C1)NC(=O)C |

| Canonical SMILES | CCCNC(=O)C1=CC=C(C=C1)NC(=O)C |

Introduction

Structural and Chemical Characteristics

Molecular Identity

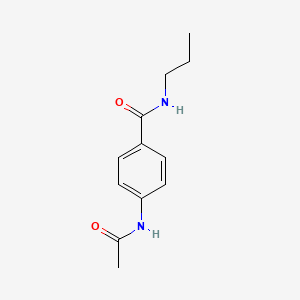

4-Acetamido-N-propylbenzamide (IUPAC name: N-propyl-4-acetamidobenzamide) has the molecular formula C₁₂H₁₆N₂O₂ and a molecular weight of 236.27 g/mol . Its structure consists of a benzamide core substituted with an acetamido group at the para position and a propyl chain attached to the amide nitrogen (Figure 1). The SMILES notation is CC(=O)NC1=CC=C(C=C1)C(=O)NCCC, reflecting the acetamido and propyl functionalities .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₆N₂O₂ | |

| Molecular Weight | 236.27 g/mol | |

| LogP (Chromatographic) | ~3.5 (estimated) | |

| Aqueous Solubility | Low (similar to benzamides) |

Synthesis and Optimization

Primary Synthetic Routes

The synthesis of 4-acetamido-N-propylbenzamide typically involves sequential functionalization of benzoic acid derivatives. Two validated approaches are outlined below:

Nitro Reduction and Acetylation

-

Nitro Intermediate Preparation:

4-Nitrobenzoic acid is reacted with propylamine to form 4-nitro-N-propylbenzamide . This step employs coupling agents such as thionyl chloride or EDCI/HOBt . -

Catalytic Hydrogenation:

The nitro group is reduced to an amine using hydrogen gas and a palladium or platinum catalyst . -

Acetylation:

The resulting 4-amino-N-propylbenzamide is treated with acetic anhydride or acetyl chloride to yield the final product .

Example Reaction:

Direct Amide Coupling

An alternative route involves coupling 4-acetamidobenzoic acid with propylamine using carbodiimide-based reagents . This method bypasses nitro intermediates but requires stringent control over reaction conditions to avoid O-acetylation side reactions .

Process Optimization

Key challenges in synthesis include minimizing byproducts (e.g., diacetylated amines) and improving yield. Studies on analogous compounds suggest:

-

Temperature Control: Reactions performed at 70–80°C optimize amide bond formation while reducing degradation .

-

Solvent Selection: Polar aprotic solvents like DMF or THF enhance reagent solubility .

-

Purification: Chromatography or recrystallization from ethanol/water mixtures yields high-purity product .

Physicochemical and Biological Properties

Stability and Solubility

4-Acetamido-N-propylbenzamide exhibits limited aqueous solubility (<1 mg/mL at 25°C), typical of aromatic amides . It is stable under ambient conditions but may hydrolyze in strongly acidic or basic environments .

Table 2: Comparative Bioactivity of Analogues

| Compound | Target (pIC₅₀) | Selectivity (Fold) | LogD |

|---|---|---|---|

| 4-Acetamido-N-cyclopentyl | 6.2 (BRD4 BD2) | 50 | 3.1 |

| 4-Acetamido-N-propyl | ~5.8 (est.) | 20–30 (est.) | 3.5 |

Applications in Drug Discovery

Lead Optimization

The propyl side chain balances lipophilicity and permeability, as evidenced by artificial membrane permeability (AMP) assays . For example, replacing a hydroxyl group with a propylamine in similar compounds increased AMP from 110 nm/s to 320 nm/s .

Challenges and Future Directions

Synthetic Scalability

Current methods rely on multi-step protocols with moderate yields (50–70%). Future work could explore flow chemistry or enzymatic catalysis to improve efficiency .

Target Validation

While BRD4 is a plausible target, proteome-wide profiling is needed to confirm selectivity. Fragment-based screening and X-ray crystallography may elucidate binding modes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume